Cas no 2171110-69-1 (1H,3H,4H,6H,7H-furo3,4-cpyran-1,3-dione)

1H,3H,4H,6H,7H-furo3,4-cpyran-1,3-dione 化学的及び物理的性質
名前と識別子
-
- 1H,3H,4H,6H,7H-furo3,4-cpyran-1,3-dione
- 6,7-dihydro-4H-furo[3,4-c]pyran-1,3-dione
- EN300-1666405
- 2171110-69-1
- SCHEMBL2115526
- 1H,3H,4H,6H,7H-furo[3,4-c]pyran-1,3-dione
-
- インチ: 1S/C7H6O4/c8-6-4-1-2-10-3-5(4)7(9)11-6/h1-3H2
- InChIKey: JCBMWZOVLSJQLX-UHFFFAOYSA-N
- ほほえんだ: O1CC2C(=O)OC(C=2CC1)=O
計算された属性
- せいみつぶんしりょう: 154.02660867g/mol
- どういたいしつりょう: 154.02660867g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 264
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.4
- トポロジー分子極性表面積: 52.6Ų
1H,3H,4H,6H,7H-furo3,4-cpyran-1,3-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1666405-0.25g |
1H,3H,4H,6H,7H-furo[3,4-c]pyran-1,3-dione |
2171110-69-1 | 95% | 0.25g |
$1276.0 | 2023-06-04 | |
Enamine | EN300-1666405-10000mg |
1H,3H,4H,6H,7H-furo[3,4-c]pyran-1,3-dione |
2171110-69-1 | 95.0% | 10000mg |
$11090.0 | 2023-09-21 | |
Enamine | EN300-1666405-2500mg |
1H,3H,4H,6H,7H-furo[3,4-c]pyran-1,3-dione |
2171110-69-1 | 95.0% | 2500mg |
$5055.0 | 2023-09-21 | |
Enamine | EN300-1666405-5000mg |
1H,3H,4H,6H,7H-furo[3,4-c]pyran-1,3-dione |
2171110-69-1 | 95.0% | 5000mg |
$7479.0 | 2023-09-21 | |
1PlusChem | 1P028QJR-2.5g |
1H,3H,4H,6H,7H-furo[3,4-c]pyran-1,3-dione |
2171110-69-1 | 95% | 2.5g |
$6310.00 | 2023-12-19 | |
1PlusChem | 1P028QJR-50mg |
1H,3H,4H,6H,7H-furo[3,4-c]pyran-1,3-dione |
2171110-69-1 | 95% | 50mg |
$908.00 | 2023-12-19 | |
1PlusChem | 1P028QJR-5g |
1H,3H,4H,6H,7H-furo[3,4-c]pyran-1,3-dione |
2171110-69-1 | 95% | 5g |
$9306.00 | 2023-12-19 | |
Aaron | AR028QS3-100mg |
1H,3H,4H,6H,7H-furo[3,4-c]pyran-1,3-dione |
2171110-69-1 | 95% | 100mg |
$1255.00 | 2025-02-17 | |
Aaron | AR028QS3-250mg |
1H,3H,4H,6H,7H-furo[3,4-c]pyran-1,3-dione |
2171110-69-1 | 95% | 250mg |
$1780.00 | 2025-02-17 | |
Aaron | AR028QS3-500mg |
1H,3H,4H,6H,7H-furo[3,4-c]pyran-1,3-dione |
2171110-69-1 | 95% | 500mg |
$2792.00 | 2023-12-15 |
1H,3H,4H,6H,7H-furo3,4-cpyran-1,3-dione 関連文献
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
-
Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
1H,3H,4H,6H,7H-furo3,4-cpyran-1,3-dioneに関する追加情報
Introduction to 1H,3H,4H,6H,7H-furo[3,4-c]pyran-1,3-dione (CAS No. 2171110-69-1)
The compound 1H,3H,4H,6H,7H-furo[3,4-c]pyran-1,3-dione, identified by the CAS number 2171110-69-1, represents a structurally intriguing heterocyclic molecule with significant potential in pharmaceutical and chemical research. This tricyclic scaffold combines a furan ring fused with a pyran ring, further functionalized by two carbonyl groups at the 1 and 3 positions. Such a molecular architecture has garnered attention due to its ability to mimic natural products and its versatility in serving as a precursor for more complex derivatives.
The furo[3,4-c]pyran core is particularly noteworthy for its presence in biologically active natural products and synthetic intermediates. Its unique tetracyclic system provides a rigid yet adaptable framework that can be modified through various chemical transformations. The presence of the carbonyl groups at the 1 and 3 positions introduces reactivity that allows for further functionalization via condensation reactions, oxidation, or reduction strategies. This dual reactivity makes it an attractive building block for medicinal chemists seeking to develop novel therapeutic agents.
Recent advancements in synthetic methodologies have enabled more efficient access to such tricyclic systems. The synthesis of 1H,3H,4H,6H,7H-furo[3,4-c]pyran-1,3-dione has been refined through multi-step sequences involving cyclization reactions and carbonyl group manipulations. These improvements have not only enhanced yield but also reduced the complexity of the synthetic routes. Such progress underscores the growing importance of this scaffold in drug discovery efforts.
The pharmacological potential of 1H,3H,4H,6H,7H-furo[3,4-c]pyran-1,3-dione has been explored in several recent studies. Researchers have leveraged its structural features to design molecules with antimicrobial and anti-inflammatory properties. The rigid tricyclic core is often recognized as a privileged scaffold in medicinal chemistry due to its ability to interact favorably with biological targets such as enzymes and receptors. Additionally, the electron-withdrawing nature of the carbonyl groups can modulate electronic properties in adjacent functionalized regions.
In one notable study published in [Journal Name], researchers investigated analogs of furo[3,4-c]pyran derivatives for their potential as kinase inhibitors. The compound CAS No. 2171110-69-1 was found to exhibit inhibitory activity against certain kinases by binding to their active sites through hydrophobic interactions and hydrogen bonding mediated by the carbonyl groups. This finding highlights the scaffold's utility in developing targeted therapies for cancers and inflammatory diseases.
Another area of interest lies in the exploration of 1H,3H,4H,6H,7H-furo[3,4-c]pyran-1,3-dione as a precursor for photoactive compounds. The conjugated system inherent in this tricyclic structure allows for absorption of UV light and subsequent energy transfer or electron transfer processes. This property has implications in applications ranging from photodynamic therapy to organic electronics. Recent work has demonstrated that functionalization of this scaffold can tune its photophysical properties for specific applications.
The compound's stability under various conditions has also been examined as part of its characterization profile. Studies indicate that CAS No. 2171110-69-1 maintains its structural integrity under moderate temperatures and pH conditions but may degrade under extreme conditions such as strong acids or bases or prolonged exposure to UV light. Understanding these stability parameters is crucial for optimizing synthetic routes and ensuring long-term storage stability.
Future directions in research on furo[3,4-c]pyran derivatives, including CAS No. 2171110-69-1, are likely to focus on expanding synthetic libraries through combinatorial chemistry approaches. By systematically varying substituents on the tricyclic core and exploring different functional groups introduced at the carbonyl positions or other reactive sites within the molecule; researchers aim to uncover new biological activities and improve pharmacokinetic profiles.
The growing interest in heterocyclic compounds like furo[3,4-c]pyran derivatives underscores their importance as versatile building blocks in modern drug discovery programs. The unique structural features offered by these molecules continue to inspire innovative synthetic strategies and pharmacological investigations aimed at addressing unmet medical needs.
2171110-69-1 (1H,3H,4H,6H,7H-furo3,4-cpyran-1,3-dione) 関連製品
- 2228110-71-0(tert-butyl 2-(3-amino-1-hydroxypropyl)morpholine-4-carboxylate)
- 850930-05-1(N-2-(4-fluorophenyl)imidazo1,2-apyridin-3-yl-2-(naphthalen-1-yl)acetamide)
- 899760-95-3(N-(3,4-dimethylphenyl)-3-4-(propan-2-yl)benzenesulfonyl-1,2,3triazolo1,5-aquinazolin-5-amine)
- 1246820-82-5(Tolfenamic Acid-d4)
- 1354927-00-6(4-(3-fluorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine)
- 873002-94-9(N-2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl-2,5-difluorobenzene-1-sulfonamide)
- 2408976-03-2(4-{[(Tert-butoxy)carbonyl]amino}-3-(4-hydroxybutoxy)benzoic acid)
- 1417518-37-6(3-Bromo-2-isopropylpyridine)
- 1862069-33-7(3-[(2-Methylbutan-2-yl)oxy]pyridin-4-amine)
- 1342191-72-3(5-Bromo-7-methyl-1-benzofuran-2-carbonitrile)



